molecular formula C22H21F2N3O4 B2628582 8-(2,6-Difluorobenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021081-03-7

8-(2,6-Difluorobenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B2628582
CAS RN: 1021081-03-7
M. Wt: 429.424
InChI Key: DIQCWGIUNGXJHA-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the search results. This could be due to the compound being relatively new or not widely studied .

Scientific Research Applications

Antimicrobial Applications

A study by Ren et al. (2009) explored the use of N-halamine precursors, including a variant of 1,3,8-triazaspiro[4.5]decane-2,4-dione, for antimicrobial applications. The compounds were bonded onto cotton fabrics, and the chlorinated swatches showed efficacy against Staphylococcus aureus and Escherichia coli, indicating potential for antimicrobial applications.

Chemical Structure Studies

Research by Farkens et al. (1993) and Farkens et al. (1993) involved the study of chemical structures related to 1,3,8-triazaspiro[4.5]decane-2,4-diones, providing insights into the synthesis and characterization of these compounds.

Synthesis and Crystallography

Several studies focus on the synthesis and crystallography of compounds structurally similar to 1,3,8-triazaspiro[4.5]decane-2,4-dione:

  • Dubovtsev et al. (2016) and Dubovtsev et al. (2016) studied the synthesis of imidazole spiro compounds, including variants of triazaspirodecane diones.
  • Jiang and Zeng (2016), Lazić et al. (2022), and Simić et al. (2021) investigated the crystal structures and conformational preferences of spirohydantoin derivatives, contributing to the understanding of the structural properties of these compounds.

Pharmacological Applications

Several studies have explored the potential pharmacological applications of compounds related to 1,3,8-triazaspiro[4.5]decane-2,4-dione:

  • Váchal et al. (2012) discovered spirohydantoins, a class of compounds including 1,3,8-triazaspiro[4.5]decane-2,4-diones, as inhibitors for the treatment of anemia.
  • Yu et al. (2018) found that 1,3,8-triazaspiro[4.5]decane-2,4-diones showed myelostimulating activity, which could be beneficial in the treatment of myelodepressive syndrome.

Supramolecular Chemistry

The study by Czopek et al. (2016) focused on the synthesis and pharmacological evaluation of spirohydantoin derivatives, contributing to the field of supramolecular chemistry and their potential applications in medicine.

Safety And Hazards

The safety and hazards associated with this compound are not available in the search results. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

The future directions for the study of this compound are not available in the search results. It’s possible that future research could reveal more about its properties and potential applications .

properties

IUPAC Name

8-(2,6-difluorobenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F2N3O4/c23-16-7-4-8-17(24)18(16)19(28)26-11-9-22(10-12-26)20(29)27(21(30)25-22)13-14-31-15-5-2-1-3-6-15/h1-8H,9-14H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQCWGIUNGXJHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CCOC3=CC=CC=C3)C(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2,6-Difluorobenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

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